molecular formula C16H13ClN4O B278897 N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278897
M. Wt: 312.75 g/mol
InChI Key: PDBGDVIREKCAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the inhibition of various signaling pathways and host factors that are involved in the pathogenesis of diseases. It has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), which is a key regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can block the activation of β-catenin and downstream target genes, leading to the inhibition of cancer cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can reduce inflammation and associated symptoms.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to induce apoptosis, which is a programmed cell death process that is important for the elimination of damaged or abnormal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its specificity and potency. It has been shown to selectively inhibit the activity of GSK-3β and COX-2, without affecting other signaling pathways or host factors. It also has a high potency, with an IC50 value in the low micromolar range. However, one of the limitations of using N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its solubility and stability. It is poorly soluble in water and organic solvents, which can limit its use in certain experiments. It is also sensitive to light and air, which can lead to degradation and loss of activity over time.

Future Directions

There are several future directions for the research and development of N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to optimize its pharmacokinetic properties, such as solubility and stability, to improve its efficacy and reduce toxicity. Additionally, the development of N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide analogs and derivatives could lead to the discovery of more potent and selective inhibitors with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthetic route involves the reaction of 2-chlorobenzonitrile with 4-methylphenylhydrazine to form the hydrazone intermediate, which is then cyclized with triethylorthoformate to form the triazole ring. The final product is obtained by reacting the triazole intermediate with 2-chloroacetamide in the presence of a base.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway, which is involved in the development and progression of many types of cancers. It has also been shown to inhibit the replication of hepatitis C virus and dengue virus by targeting the host factors required for viral replication.

properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H13ClN4O/c1-11-6-8-12(9-7-11)21-10-18-15(20-21)16(22)19-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,19,22)

InChI Key

PDBGDVIREKCAMD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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